molecular formula C17H17FN4O2S B3019383 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034406-64-7

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B3019383
CAS No.: 2034406-64-7
M. Wt: 360.41
InChI Key: QDELYJKOCNJEOU-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a triazole ring, and a fluorinated aromatic ring

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various enzymes and receptors due to the presence of the 1,2,3-triazole ring, which can act as a hydrogen bond acceptor and donor .

Mode of Action

The 1,2,3-triazole ring in the compound can offer various types of binding to the target enzyme . This interaction could potentially lead to changes in the enzyme’s activity, affecting the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

For instance, 1,4-disubstituted 1,2,3-triazoles are known to act as surrogates for the peptide bond, showing chemical as well as biological stability .

Pharmacokinetics

It’s worth noting that the stability of compounds in this class can be influenced by factors such as ph .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological pH . Therefore, the compound’s action could potentially be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole is then coupled with a fluorinated aromatic sulfonamide under appropriate conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and triazole-containing molecules, such as:

Uniqueness

What sets 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide apart is its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and binding properties, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-fluoro-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-13-11-15(18)7-8-17(13)25(23,24)21-16(12-22-19-9-10-20-22)14-5-3-2-4-6-14/h2-11,16,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDELYJKOCNJEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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